N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide
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Overview
Description
N’-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide is an organic compound with a complex structure that includes a benzimidazole core substituted with a methoxyphenyl group and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution with Methoxyphenyl Group: The benzimidazole core is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl group.
Introduction of Ethanimidamide Moiety: The final step involves the reaction of the substituted benzimidazole with ethanimidamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
N’-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)ethanimidamide
- 2-(2-Methoxyphenyl)-N’-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide
- N’-[(4-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide
Uniqueness
N’-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H18N4O/c1-11(18)19-12-8-9-14-15(10-12)21(2)17(20-14)13-6-4-5-7-16(13)22-3/h4-10H,1-3H3,(H2,18,19) |
InChI Key |
MYXGCPONVKCSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)N=C(N2C)C3=CC=CC=C3OC)N |
Origin of Product |
United States |
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